
4-benzyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol, also known as BMTT, is a compound that has garnered interest in the scientific community due to its potential applications in various fields. BMTT belongs to the class of compounds known as thiosemicarbazones, which have been extensively studied for their biological activities.
Aplicaciones Científicas De Investigación
4-benzyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 4-benzyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol has been shown to exhibit antitumor, antifungal, and antibacterial activities. 4-benzyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol has also been studied for its potential as an anti-inflammatory agent and as a chelating agent for metal ions. In biochemistry, 4-benzyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In materials science, 4-benzyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol has been studied for its potential as a corrosion inhibitor for metals.
Mecanismo De Acción
The mechanism of action of 4-benzyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, it is believed to exert its biological activities by interacting with various cellular targets, such as enzymes, receptors, and ion channels. 4-benzyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol has been shown to inhibit the activity of acetylcholinesterase by binding to the active site of the enzyme. 4-benzyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
4-benzyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 4-benzyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 4-benzyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In vivo studies have shown that 4-benzyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol exhibits antitumor activity in animal models of cancer. 4-benzyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol has also been shown to exhibit anti-inflammatory activity in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-benzyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities. 4-benzyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol can be used as a starting material for the synthesis of other compounds, which can be used to study the structure-activity relationship of thiosemicarbazones. However, 4-benzyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol also has some limitations for lab experiments. It is relatively unstable and can decompose over time, which can affect the reproducibility of experiments. 4-benzyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol also has limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-benzyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol. One direction is to study the structure-activity relationship of thiosemicarbazones, which can help to identify more potent and selective compounds for various biological targets. Another direction is to study the pharmacokinetics and pharmacodynamics of 4-benzyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol, which can help to optimize its therapeutic potential. Additionally, 4-benzyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol can be used as a starting material for the synthesis of other compounds, which can be used to study the biological activities of thiosemicarbazones in more detail.
Métodos De Síntesis
The synthesis of 4-benzyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol involves the reaction of 5-methyl-3-thiophenecarboxaldehyde with benzylhydrazine and thiosemicarbazide in the presence of acetic acid. The resulting product is then purified using column chromatography. The yield of 4-benzyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reactant ratios.
Propiedades
IUPAC Name |
4-benzyl-3-(5-methylthiophen-3-yl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S2/c1-10-7-12(9-19-10)13-15-16-14(18)17(13)8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIALLAJNMSGYRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C2=NNC(=S)N2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-3-(5-methylthiophen-3-yl)-1H-1,2,4-triazole-5-thione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

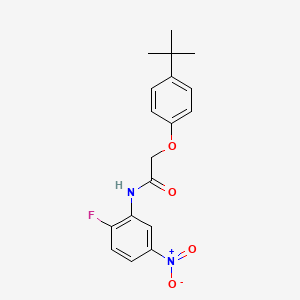
![4-[(phenylthio)methyl]benzamide](/img/structure/B5786254.png)

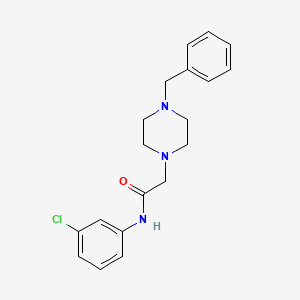
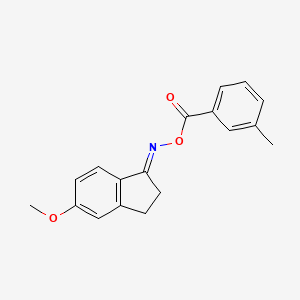
![4-[(2-methoxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5786290.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(4-isopropylphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5786298.png)
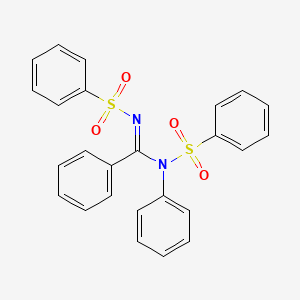
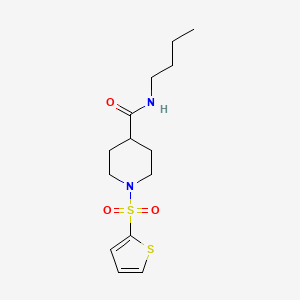
![5-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5786317.png)
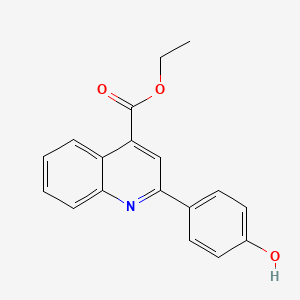

![N-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5786354.png)
![2-chloro-N'-[(3,4-dimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5786357.png)